3-Amino-5-bromobenzisoxazole
Description
3-Amino-5-bromobenzisoxazole is a heterocyclic compound featuring a fused benzene and isoxazole ring system, substituted with an amino (-NH₂) group at the 3-position and a bromine atom at the 5-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Synthesis typically involves cyclocondensation reactions, such as those mediated by polyphosphoric acid with substituted amines, as observed in analogous isoxazole derivatives .
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2 |
InChI Key |
QOGAZAXMLMZPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC(=C2C=C1Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromobenzisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-bromobenzoic acid with hydroxylamine under acidic conditions to form the isoxazole ring . Another approach involves the use of nitrile oxides and dipolarophiles in a [3+2] cycloaddition reaction .
Industrial Production Methods: Industrial production of 3-Amino-5-bromobenzisoxazole often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromobenzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-5-bromobenzisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromobenzisoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 3-Amino-5-bromobenzisoxazole and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
